molecular formula C13H14O3 B184659 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 31575-15-2

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B184659
CAS No.: 31575-15-2
M. Wt: 218.25 g/mol
InChI Key: GNXXGLPSRSIGOY-UHFFFAOYSA-N
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Description

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a substituted coumarin derivative characterized by its ethyl group at position 3, methyl groups at positions 4 and 8, and a hydroxyl group at position 5. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol and a CAS number of 31575-15-2 . The compound exhibits a calculated LogP (octanol-water partition coefficient) of 2.68, indicating moderate lipophilicity, and a polar surface area (PSA) of 50.44 Ų, which influences its solubility and pharmacokinetic properties .

Preparation Methods

Pechmann Condensation: Core Scaffold Assembly

The Pechmann condensation remains the most widely employed method for synthesizing coumarin derivatives. This one-pot reaction involves the acid-catalyzed cyclization of a phenol with a β-keto ester to form the coumarin ring3. For 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, the reaction necessitates a substituted resorcinol derivative and a β-keto ester bearing ethyl and methyl groups.

Reaction Mechanism and Substrate Selection

The synthesis begins with 5-methylresorcinol (orcinol), where the methyl group at position 5 ensures subsequent incorporation of a methyl substituent at position 8 of the coumarin3. The β-keto ester, ethyl 3-ethylacetoacetate , contributes the acetyl group (position 4 methyl) and the ethyl group (position 3). Concentrated sulfuric acid catalyzes the reaction via protonation of the β-keto ester, facilitating nucleophilic attack by the phenolic hydroxyl groups3. Cyclodehydration then yields the coumarin core.

Key Reaction Conditions

  • Temperature : 0–10°C during initial mixing to control exothermicity3.

  • Acid Catalyst : 98% H₂SO₄ (15 mL per 3.7 g resorcinol)3.

  • Time : 4–6 hours post-mixing, followed by ice-water quenching.

Yield Optimization and Challenges

Yields for Pechmann condensations typically range from 50% to 70%, depending on substituent steric effects3. The ethyl group at position 3 may hinder cyclization due to increased steric bulk, necessitating prolonged reaction times or elevated temperatures. Purification via recrystallization (ethanol/water) enhances purity but may reduce overall yield.

Post-Condensation Alkylation: Introducing the Ethyl Group

When the Pechmann condensation alone cannot introduce the ethyl group at position 3, post-synthetic alkylation becomes necessary. This two-step approach first synthesizes 7-hydroxy-4,8-dimethylcoumarin, followed by ethyl group installation.

Synthesis of 7-Hydroxy-4,8-Dimethylcoumarin

Using 5-methylresorcinol and ethyl acetoacetate under Pechmann conditions, this intermediate is obtained with ~65% yield3. The methyl groups at positions 4 and 8 derive from the β-keto ester and resorcinol substituents, respectively.

Ethylation at Position 3

The hydroxyl group at position 7 is protected (e.g., as a methoxy group using methyl iodide) to prevent undesired alkylation. Subsequent Friedel-Crafts alkylation introduces the ethyl group at position 3:

  • Reagents : Ethyl bromide (1.2 eq), anhydrous AlCl₃ (catalyst), dichloromethane solvent.

  • Conditions : Reflux at 40°C for 12 hours.

  • Deprotection : Hydrolysis with HCl (6M) regenerates the 7-hydroxy group.

Yield : 40–50% after purification . Competing reactions at positions 5 and 6 limit regioselectivity, necessitating careful stoichiometric control.

Halogenation-Mediated Coumarin Core Formation

A patent-derived method (US3808232A) outlines an industrial-scale synthesis leveraging diketene halogenation to form γ-haloacetoacetic halides, which condense with substituted phenols to yield 4-halomethylcoumarins . While designed for halomethyl derivatives, this approach can be adapted for methyl and ethyl substituents.

Process Overview

  • Diketene Halogenation : Diketene reacts with chlorine at −30°C to −10°C in carbon tetrachloride, forming γ-chloroacetoacetyl chloride .

  • Phenol Condensation : Reaction with 3-ethyl-5-methylphenol introduces ethyl and methyl groups.

  • Cyclization : Concentrated H₂SO₄ mediates ring closure, yielding the coumarin scaffold .

Example Protocol

  • Diketene : 42 g in CCl₄.

  • Chlorine Gas : 35.5 g, bubbled at −20°C.

  • Phenol : 54.1 g of 3-ethyl-5-methylphenol added at 5°C.

  • Cyclization : H₂SO₄ (200 mL) at −25°C, followed by gradual warming .

Yield : 70–75% after hydrolysis and precipitation .

Advantages for Industrial Applications

  • Scalability : Continuous flow reactors enhance throughput.

  • Purity : Phase separation (CCl₄/H₂SO₄) simplifies isolation .

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Pechmann Condensation 5-methylresorcinol, ethyl 3-ethylacetoacetateH₂SO₄, 0–10°C50–70%One-pot synthesis, minimal purificationRequires custom β-keto ester synthesis
Post-Condensation Alkylation 7-hydroxy-4,8-dimethylcoumarin, ethyl bromideAlCl₃, reflux40–50%Flexibility in substituent introductionLow regioselectivity, multiple steps
Halogenation-Mediated Diketene, 3-ethyl-5-methylphenolCl₂, H₂SO₄, −25°C to RT70–75%High yield, industrial scalabilityHazardous reagents, complex optimization

Chemical Reactions Analysis

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 31575-15-2

The compound can be synthesized through the condensation of phenolic compounds with ethyl acetoacetate, often using catalysts like piperidine. Industrial methods are optimized for higher yields and purity using continuous flow reactors .

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation : Hydroxyl group oxidation to form ketones or aldehydes.
  • Reduction : Formation of dihydro derivatives.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The following table summarizes its effectiveness:

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

In vitro studies have shown that it can inhibit the growth of these pathogens effectively .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HepG2 (Liver Cancer)20
HCT116 (Colorectal Cancer)12

Mechanisms include inducing apoptosis and cell cycle arrest, particularly in the S phase .

Neuroprotective Effects

Inhibition of acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Studies show improved cognitive function in animal models treated with this compound .

Study on Antioxidant Activity

A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in rat liver models, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Anticancer Efficacy Study

In a controlled trial involving human cancer cell lines, the compound exhibited an IC50 value of 15 µM against colorectal cancer cells. This showcases its potential as a therapeutic agent in oncology .

Neuroprotective Study

Research indicated that treatment with this compound improved memory retention and reduced neuroinflammation in rodent models subjected to oxidative stress, suggesting its utility in neuroprotection.

Comparison with Similar Compounds

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Properties References
This compound 3-ethyl, 4/8-methyl, 7-hydroxy 218.25 Moderate lipophilicity (LogP 2.68)
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one 4/8-methyl, 7-hydroxy 192.17 Antiadipogenic activity (IC₅₀: 26.46 µM)
6-Acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 6-acetyl, 4/8-methyl, 7-hydroxy 232.24 HAS inhibitory activity (IC₅₀: 17.74 µM)
3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 3-benzyl, 4/8-methyl, 7-hydroxy 334.33 Enhanced aromatic interactions (no activity data)
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 6-chloro, 3/4-methyl, 7-hydroxy 224.64 Higher LogP (2.5) due to chloro substitution
3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 3-hexyl, 4/8-methyl, 7-hydroxy 274.36 Increased lipophilicity (long alkyl chain)

Key Findings :

Substituent Effects on Bioactivity :

  • The hydroxyl group at position 7 is critical for antioxidant and enzyme inhibitory activities. For example, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (lacking the 3-ethyl group) demonstrated potent antiadipogenic effects (IC₅₀: 26.46 µM) .
  • Introduction of an acetyl group at position 6 (6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one ) improved hyaluronan synthase (HAS) inhibition (IC₅₀: 17.74 µM) compared to the parent compound 4-methylumbelliferone (4MU) .

Bulkier substituents like 3-benzyl (334.33 g/mol) or 3-hexyl (274.36 g/mol) significantly alter molecular weight and steric effects, which may influence receptor binding or metabolic stability .

Electron-Withdrawing Groups :

  • Chlorination at position 6 (6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one ) increased LogP to 2.5 and may enhance electrophilic reactivity, though biological data are lacking .

Synthetic Accessibility: Derivatives like 7-butoxy-6-(4-diphenylamino)phenyl-4,8-dimethyl-2H-chromen-2-one (TC) are synthesized via Suzuki-Miyaura coupling, highlighting the versatility of halogenated intermediates (e.g., 6-iodo derivatives) for functionalization .

Biological Activity

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, a member of the coumarin family, exhibits a range of biological activities that have garnered significant research interest. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

Overview of Coumarins

Coumarins are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific structure of this compound contributes to its unique biological profile.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as:
    • Protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.
    • Acetylcholinesterase (AChE), relevant in neurodegenerative diseases.
    • Monoamine oxidase (MAO), implicated in mood regulation and neuroprotection.
  • Antioxidant Activity : The hydroxyl group at the 7-position plays a crucial role in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The compound's biochemical properties include:

  • Solubility : Soluble in organic solvents, which aids in its bioavailability.
  • Stability : Relatively stable under standard laboratory conditions but may degrade over prolonged exposure to light or heat.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:

Microorganism Activity
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

Anticancer Properties

In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest. For instance:

  • Breast Cancer Cells (MCF-7) : IC50 values indicate significant cytotoxicity.
  • Liver Cancer Cells (HepG2) : Exhibits potent anti-proliferative effects.

Neuroprotective Effects

The inhibition of AChE suggests potential use in treating neurodegenerative disorders like Alzheimer's disease. Studies have reported improved cognitive function in animal models treated with this compound.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A recent study demonstrated that this compound significantly reduced oxidative stress markers in rat liver models.
  • Anticancer Efficacy : In a controlled trial involving human cancer cell lines, the compound exhibited an IC50 value of 15 µM against colorectal cancer cells, showcasing its potential as a therapeutic agent .
  • Neuroprotective Study : Research indicated that treatment with this compound improved memory retention and reduced neuroinflammation in rodent models subjected to oxidative stress .

Properties

IUPAC Name

3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXXGLPSRSIGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419880
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31575-15-2
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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